molecular formula C24H38N4O6S2 B10827264 Romidepsin reduced CAS No. 390745-19-4

Romidepsin reduced

Cat. No.: B10827264
CAS No.: 390745-19-4
M. Wt: 542.7 g/mol
InChI Key: MEJLVLMAJJRLCR-GCCNXGTGSA-N
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Chemical Reactions Analysis

FR-135313 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

FR-135313 exerts its effects by inhibiting histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in changes in gene expression and cellular processes. The molecular targets and pathways involved include HDAC1 and other related enzymes .

Comparison with Similar Compounds

FR-135313 is unique in its specific inhibition of HDACs, which distinguishes it from other similar compounds. Some similar compounds include:

    Vorinostat: Another HDAC inhibitor used in the treatment of cancer.

    Belinostat: A pan-HDAC inhibitor with applications in oncology.

    Panobinostat: A potent HDAC inhibitor used in the treatment of multiple myeloma.

These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications .

Properties

CAS No.

390745-19-4

Molecular Formula

C24H38N4O6S2

Molecular Weight

542.7 g/mol

IUPAC Name

(3S,6Z,9S,12R,16S)-6-ethylidene-3,12-di(propan-2-yl)-16-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-4,7,10,13-tetrazacyclohexadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C24H38N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15(9-7-8-10-35)11-18(29)27-19(13(2)3)23(32)26-17(12-36)22(31)25-16/h6-7,9,13-15,17,19-20,35-36H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

MEJLVLMAJJRLCR-GCCNXGTGSA-N

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CS)C(C)C)/C=C/CCS)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)NC(C(=O)N1)CS)C(C)C)C=CCCS)C(C)C

Origin of Product

United States

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